2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile
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Overview
Description
2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO2. It is characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, along with an acetonitrile group. This compound is used as an intermediate in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile typically involves the reaction of 3,4-dimethoxy-2-methylbenzaldehyde with a suitable nitrile source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired acetonitrile compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups such as hydroxyl, amino, or alkyl groups.
Scientific Research Applications
2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and altering biochemical processes. The presence of methoxy and nitrile groups allows it to participate in various chemical transformations, affecting cellular functions and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Lacks the methyl group on the phenyl ring.
2-Methoxy-4-methylphenylacetonitrile: Contains only one methoxy group.
2,4-Dimethoxyphenylacetonitrile: Has methoxy groups at different positions on the phenyl ring.
Uniqueness
2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of methoxy, methyl, and nitrile groups allows for versatile applications in synthetic chemistry and research.
Properties
IUPAC Name |
2-(3,4-dimethoxy-2-methylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-9(6-7-12)4-5-10(13-2)11(8)14-3/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQACBHMLNXXGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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